N-(3-Acetyl-phenyl)-2-(methanesulfonyl-phenyl-amino)-acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an acetyl group attached to a phenyl ring, which is further connected to a sulfonamide group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE typically involves a multi-step process:
Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride to form 3-acetylphenylamine.
Sulfonamide Formation: The 3-acetylphenylamine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(3-acetylphenyl)-benzenesulfonamide.
Amidation: Finally, the sulfonamide is reacted with chloroacetyl chloride in the presence of a base to form the target compound, N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anti-inflammatory agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Acetaminophen: An analgesic and antipyretic compound with a similar acetamide moiety.
Uniqueness
N-(3-ACETYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and acetamides.
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13(20)14-7-6-8-15(11-14)18-17(21)12-19(24(2,22)23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,18,21) |
InChI Key |
LFNGGLLCEGTBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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